2-Bromo-3-methoxy-6-(methoxymethyl)pyridine
Overview
Description
2-Bromo-3-methoxy-6-(methoxymethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol . This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methoxymethyl group attached to a pyridine ring. It is commonly used in organic synthesis and various research applications due to its unique chemical properties.
Scientific Research Applications
2-Bromo-3-methoxy-6-(methoxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine typically involves the bromination of 3-methoxy-6-(methoxymethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions usually include room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxy-6-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of 2-substituted-3-methoxy-6-(methoxymethyl)pyridine derivatives.
Oxidation: Formation of 3-methoxy-6-(methoxymethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 2-bromo-3-methoxy-6-(methoxymethyl)piperidine.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
- 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine
- 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine
- 2-Bromo-6-(hydroxymethyl)pyridin-3-ol
Uniqueness
2-Bromo-3-methoxy-6-(methoxymethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for versatile modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
2-bromo-3-methoxy-6-(methoxymethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-6-3-4-7(12-2)8(9)10-6/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGXVHJSYOHSJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249585 | |
Record name | Pyridine, 2-bromo-3-methoxy-6-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-98-4 | |
Record name | Pyridine, 2-bromo-3-methoxy-6-(methoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-bromo-3-methoxy-6-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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